molecular formula C7H11F2N B6588511 5,5-difluoro-2-azabicyclo[2.2.2]octane CAS No. 1214875-50-9

5,5-difluoro-2-azabicyclo[2.2.2]octane

Cat. No.: B6588511
CAS No.: 1214875-50-9
M. Wt: 147.17 g/mol
InChI Key: WRIONTXKBJJURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Difluoro-2-azabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C7H11F2N. It is characterized by the presence of two fluorine atoms and a nitrogen atom within a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of difluoro-2-azabicyclo[2.2.2]octane derivatives with oxidized functional groups.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms, resulting in different chemical properties.

    5,5-Dichloro-2-azabicyclo[2.2.2]octane: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

5,5-Difluoro-2-azabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1214875-50-9

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2

InChI Key

WRIONTXKBJJURC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC1CC2(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.